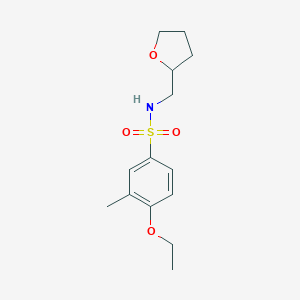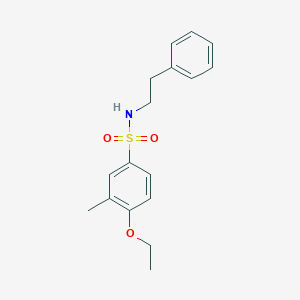
1-(4-Fluorobenzoyl)-4-mesitylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzoyl)-4-mesitylpiperazine, also known as Lurasidone, is a potent antipsychotic drug that is used to treat various mental disorders. It was first approved by the FDA in 2010 for the treatment of schizophrenia and later for bipolar depression. Lurasidone is a second-generation antipsychotic drug that has a unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-4-mesitylpiperazine is not fully understood. However, it is believed to work by blocking the dopamine D2 and serotonin 5-HT2A receptors in the brain. By blocking these receptors, 1-(4-Fluorobenzoyl)-4-mesitylpiperazine reduces the activity of dopamine and serotonin in the brain, which in turn reduces the symptoms of mental disorders such as schizophrenia and bipolar depression.
Biochemical and Physiological Effects
1-(4-Fluorobenzoyl)-4-mesitylpiperazine has several biochemical and physiological effects on the body. It has been shown to reduce the levels of dopamine and serotonin in the brain, which in turn reduces the symptoms of mental disorders. 1-(4-Fluorobenzoyl)-4-mesitylpiperazine has also been shown to have a low affinity for histamine H1 and alpha-1 adrenergic receptors, which reduces the risk of side effects such as sedation and hypotension.
Advantages and Limitations for Lab Experiments
1-(4-Fluorobenzoyl)-4-mesitylpiperazine has several advantages and limitations for lab experiments. One of the advantages is that it has a unique chemical structure and mechanism of action, which makes it a valuable tool for studying the neurobiology of mental disorders. Another advantage is that it has a low risk of side effects, which reduces the risk of confounding variables in lab experiments. However, 1-(4-Fluorobenzoyl)-4-mesitylpiperazine also has several limitations, including its high cost and limited availability, which can make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for the study of 1-(4-Fluorobenzoyl)-4-mesitylpiperazine. One direction is to investigate its potential use in the treatment of other mental disorders such as major depressive disorder and anxiety disorders. Another direction is to study its long-term effects on the brain and body, including its potential for neuroprotection and neurotoxicity. Additionally, future studies could investigate the use of 1-(4-Fluorobenzoyl)-4-mesitylpiperazine in combination with other drugs to improve its efficacy and reduce the risk of side effects.
Synthesis Methods
The synthesis of 1-(4-Fluorobenzoyl)-4-mesitylpiperazine involves several steps. The first step is the preparation of 4-fluorobenzoyl chloride, which is then reacted with mesitylene to form 4-fluorobenzoyl mesitylene. The next step involves the reaction of 4-fluorobenzoyl mesitylene with piperazine to form 1-(4-Fluorobenzoyl)-4-mesitylpiperazine. The final step involves the purification of the product using various techniques such as recrystallization and chromatography.
Scientific Research Applications
1-(4-Fluorobenzoyl)-4-mesitylpiperazine has been extensively studied for its efficacy and safety in the treatment of various mental disorders. Several clinical trials have been conducted to evaluate the effectiveness of 1-(4-Fluorobenzoyl)-4-mesitylpiperazine in treating schizophrenia, bipolar depression, and other mental disorders. 1-(4-Fluorobenzoyl)-4-mesitylpiperazine has been shown to be effective in reducing the symptoms of schizophrenia and bipolar depression, including hallucinations, delusions, and mood swings. 1-(4-Fluorobenzoyl)-4-mesitylpiperazine has also been studied for its potential use in the treatment of other mental disorders such as major depressive disorder and anxiety disorders.
properties
Product Name |
1-(4-Fluorobenzoyl)-4-mesitylpiperazine |
|---|---|
Molecular Formula |
C20H23FN2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23FN2O/c1-14-12-15(2)19(16(3)13-14)22-8-10-23(11-9-22)20(24)17-4-6-18(21)7-5-17/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
KUEBEEJUGNMQKV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)







![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)